![molecular formula C18H15ClN2O3 B6543762 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate CAS No. 1004221-07-1](/img/structure/B6543762.png)
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate
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Description
“{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate” is a complex organic compound. It is a derivative of carbamic acid, which is a compound containing the functional group derived from carbonic acid and has a general formula R1R2NCOOH . The molecular formula of this compound is C19H18ClN3O4 .
Synthesis Analysis
The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A common method for the preparation of carbamates involves the reaction of carbonylimidazolide in water with a nucleophile . Another approach is the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate .Scientific Research Applications
Photophysical Properties
Thin films of Ch-diisoQ were prepared by thermal evaporation. Investigating their structural and optical properties could reveal potential applications in optoelectronics and materials science .
Biological Imaging and Probes
Given its unique structure, Ch-diisoQ might serve as a fluorescent probe or imaging agent in biological studies. Further investigations are warranted.
properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-16-7-3-13(4-8-16)9-10-21-17(22)12-24-18(23)15-5-1-14(11-20)2-6-15/h1-8H,9-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFKYXYIUIPADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate |
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